

Spectroscopic Profile of Ornidazole Diol: A Technical Guide

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Compound of Interest

Compound Name: *Ornidazole diol*

Cat. No.: *B1680657*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ornidazole diol**, a known impurity and metabolite of the antimicrobial agent Ornidazole. The information presented herein is intended to support research, drug development, and quality control activities by providing detailed spectroscopic data and analytical methodologies.

Introduction

Ornidazole diol, chemically known as 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, is a significant related substance of Ornidazole. Its formation can occur through the hydrolysis of the parent drug, particularly under alkaline conditions. Accurate identification and characterization of such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This document collates available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification and quantification.

Spectroscopic Data

The following sections summarize the available spectroscopic data for **Ornidazole diol**. The data has been compiled from scientific literature and chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the reported proton chemical shifts for **Ornidazole diol**.[\[1\]](#)[\[2\]](#)

Table 1: ¹H NMR Spectroscopic Data for **Ornidazole Diol**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
H-4 (imidazole ring)	8.01	s (singlet)
N-CH ₂	4.78	dd (doublet of doublets)
N-CH ₂	4.32	dd (doublet of doublets)
CH (on diol)	3.39	m (multiplet)
CHO (on diol)	2.78	br. t. (broad triplet)
CHO (on diol)	2.47	m (multiplet)
CH ₃ (imidazole ring)	2.43	s (singlet)

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Ornidazole diol** is characterized by the presence of hydroxyl, nitro, and imidazole functional groups.[\[1\]](#)[\[2\]](#)

Table 2: IR Spectroscopic Data for **Ornidazole Diol**

Functional Group	Wavenumber (cm ⁻¹)
O-H (hydroxyl)	3670–3580
C-H (aliphatic)	2975–2950, 2885–2860
NO ₂ (nitro)	1300–1255

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

While a detailed mass spectrum with fragmentation patterns for isolated **Ornidazole diol** is not readily available in the public domain, the molecular weight can be calculated from its chemical formula, $C_7H_{11}N_3O_4$, which is 201.18 g/mol .

Table 3: Mass Spectrometry Data for **Ornidazole Diol**

Parameter	Value
Chemical Formula	$C_7H_{11}N_3O_4$
Molecular Weight	201.18
CAS Number	62580-80-7

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **Ornidazole diol**, based on standard laboratory practices and information from related studies.

¹H NMR Spectroscopy

A sample of **Ornidazole diol** is dissolved in a deuterated solvent, typically DMSO-d₆, and transferred to an NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

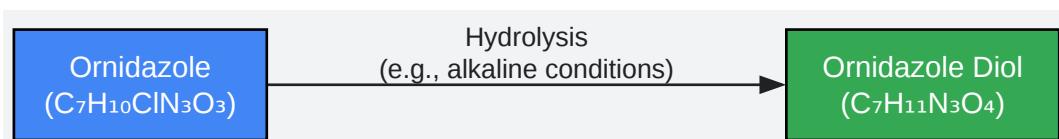
The IR spectrum is obtained using an IRAffinity-1S "Shimadzu" spectrophotometer or a similar instrument. The sample is prepared as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a suitable technique for the analysis of **Ornidazole diol**. The sample is dissolved in an appropriate solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The analysis can be performed in both positive and negative ion modes to obtain the molecular ion peak and study its fragmentation pattern.

Logical Relationships and Pathways

Ornidazole diol is primarily formed from Ornidazole through hydrolysis. This transformation is a key degradation pathway, particularly in alkaline environments.



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Caption: Formation of **Ornidazole Diol** from Ornidazole via hydrolysis.

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